N-(5-bromo-6-fluoropyrimidin-4-yl)-1H-indol-5-amine
Description
N-(5-bromo-6-fluoropyrimidin-4-yl)-1H-indol-5-amine: is a synthetic organic compound that belongs to the class of heterocyclic aromatic amines. This compound is characterized by the presence of a pyrimidine ring substituted with bromine and fluorine atoms, and an indole moiety. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Properties
IUPAC Name |
N-(5-bromo-6-fluoropyrimidin-4-yl)-1H-indol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrFN4/c13-10-11(14)16-6-17-12(10)18-8-1-2-9-7(5-8)3-4-15-9/h1-6,15H,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCSINGPCORULB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1NC3=C(C(=NC=N3)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrFN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-6-fluoropyrimidin-4-yl)-1H-indol-5-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as 2,4-dichloropyrimidine, the bromine and fluorine atoms are introduced through halogenation reactions.
Indole Formation: The indole moiety is synthesized separately, often starting from aniline derivatives through Fischer indole synthesis.
Coupling Reaction: The final step involves coupling the pyrimidine and indole fragments using a palladium-catalyzed cross-coupling reaction, such as Suzuki or Buchwald-Hartwig coupling.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Optimization of Reaction Conditions: Scaling up the reactions while optimizing temperature, pressure, and solvent conditions to maximize yield and purity.
Purification Techniques: Utilizing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-6-fluoropyrimidin-4-yl)-1H-indol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated or alkylated derivatives.
Scientific Research Applications
N-(5-bromo-6-fluoropyrimidin-4-yl)-1H-indol-5-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism by which N-(5-bromo-6-fluoropyrimidin-4-yl)-1H-indol-5-amine exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors in biological systems.
Pathways Involved: Modulating signaling pathways that regulate cellular processes such as proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloropyrimidin-4-yl)-1H-indol-5-amine
- N-(6-fluoropyrimidin-4-yl)-1H-indol-5-amine
- N-(5-bromo-4-pyrimidinyl)-1H-indol-5-amine
Uniqueness
N-(5-bromo-6-fluoropyrimidin-4-yl)-1H-indol-5-amine is unique due to the specific combination of bromine and fluorine substitutions on the pyrimidine ring, which can influence its chemical reactivity and biological activity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
